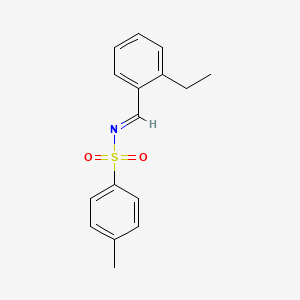![molecular formula C24H18N2 B13650821 2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/no-structure.png)
2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport ability . These properties make them highly attractive for various applications, particularly in the fields of optoelectronics and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves the functionalization of carbazole at the nitrogen position, followed by coupling with biphenyl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . These reactions are carried out under inert atmosphere conditions, typically using solvents like toluene or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate or sodium tert-butoxide.
Industrial Production Methods
Industrial production of carbazole derivatives, including 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine, often involves large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of these processes. Additionally, the purification of the final product is typically achieved through recrystallization or column chromatography .
化学反応の分析
Types of Reactions
2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) or nitronium tetrafluoroborate in acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
科学的研究の応用
2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine has a wide range of scientific research applications, including:
Corrosion Inhibition: Acts as a corrosion inhibitor in metal protection applications.
Electroluminescent Devices: Utilized in electroluminescent devices for its high thermal and electroluminescent properties.
作用機序
The mechanism of action of 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine primarily involves its ability to transport holes (positive charge carriers) efficiently. This is facilitated by the conjugated π-system of the carbazole and biphenyl units, which allows for effective charge delocalization. The compound interacts with molecular targets such as electron acceptors in OLEDs, leading to the emission of light through radiative recombination .
類似化合物との比較
Similar Compounds
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine with a meta-linkage that limits conjugation to the central biphenyl, resulting in higher triplet energy.
4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (CBP): Similar structure but with different electronic properties due to the para-linkage.
Uniqueness
2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is unique due to its ortho-linkage, which provides a balance between conjugation and steric hindrance, leading to optimized charge transport properties and stability .
特性
分子式 |
C24H18N2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
4-(2-carbazol-9-ylphenyl)aniline |
InChI |
InChI=1S/C24H18N2/c25-18-15-13-17(14-16-18)19-7-1-4-10-22(19)26-23-11-5-2-8-20(23)21-9-3-6-12-24(21)26/h1-16H,25H2 |
InChIキー |
POPIQTSCJSKAFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N3C4=CC=CC=C4C5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


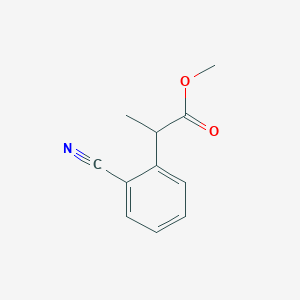
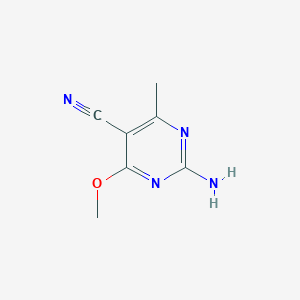
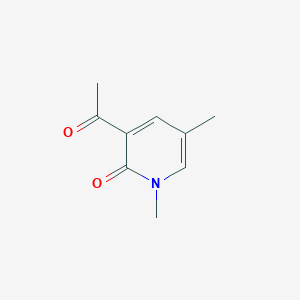
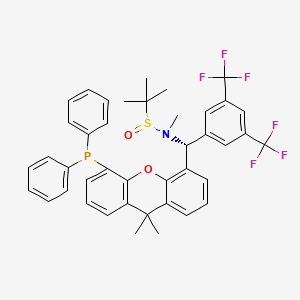
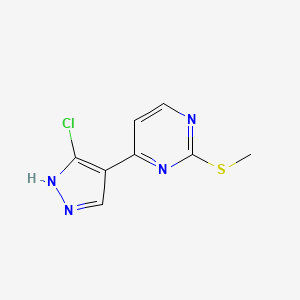
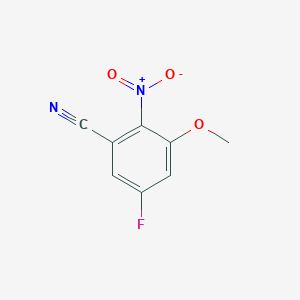
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)

